

AF64394 (CAS Number: 1637300-25-4): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AF64394

Cat. No.: B15603195

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AF64394 is a potent and selective small molecule inhibitor of the orphan G protein-coupled receptor 3 (GPR3).[1][2] It functions as an inverse agonist and has been further characterized as a negative allosteric modulator (NAM) that specifically targets the dimeric form of GPR3.[3][4][5] GPR3 is a constitutively active receptor that signals primarily through the Gs protein pathway, leading to elevated intracellular levels of cyclic adenosine monophosphate (cAMP).[4][6][7] Due to its role in various physiological and pathological processes, including those related to Alzheimer's disease and metabolic disorders, GPR3 has emerged as a promising therapeutic target.[8][9][10][11][12] This technical guide provides a comprehensive overview of **AF64394**, including its chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for its characterization.

Chemical and Physical Properties

AF64394, with the CAS number 1637300-25-4, is a [3][6][8]triazolo[1,5-a]pyrimidine derivative. [13] Its systematic name is N-[[4-chloro-2-(1-methylethoxy)phenyl]methyl]-5-phenyl-[3][6][8]triazolo[1,5-a]pyrimidin-7-amine.[8]

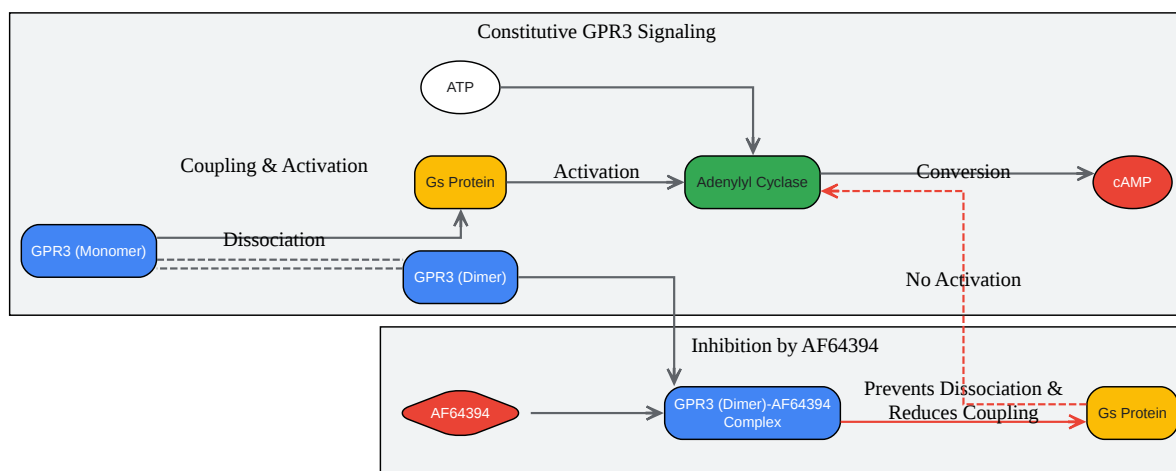
Property	Value	Reference
CAS Number	1637300-25-4	[8]
Molecular Formula	C ₂₁ H ₂₀ ClN ₅ O	[8]
Molecular Weight	393.9 g/mol	[8]
Purity	≥98%	[8]
Formulation	A solid	[8]
Solubility	Soluble in DMSO	[8]
λ _{max}	253 nm	[8]
SMILES	<chem>C1C=CC=C(CNC2=CC(C3=C C=CC=C3)=NC4=NC=NN42)C (OC(C)C)=C1</chem>	[8]
InChI Key	WBYNZQXAAWPAGR- UHFFFAOYSA-N	[8]

Mechanism of Action

AF64394 exerts its inhibitory effect on GPR3 through a sophisticated mechanism. Initially identified as an inverse agonist, it reduces the constitutive activity of GPR3, thereby lowering basal cAMP levels.[1][14] More recent structural and functional studies have revealed that **AF64394** acts as a negative allosteric modulator that specifically binds to the dimeric form of GPR3.[3][4][5][8]

Cryo-electron microscopy (cryo-EM) studies have shown that GPR3 can form constitutive homodimers.[3][5] **AF64394** binds to the transmembrane dimer interface, which prevents the dissociation of the GPR3 dimer upon engagement with the Gs protein.[3][4][8] This binding restrains transmembrane helix 5 in an inactive-like conformation, leading to reduced coupling with Gs and consequently, diminished signaling.[3][8]

Signaling Pathway of GPR3 and Inhibition by AF64394



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Caption: GPR3 constitutive signaling and its inhibition by **AF64394**.

Quantitative Data

The following tables summarize the reported quantitative data for **AF64394** and its analogs.

Table 1: Inhibitory Potency of **AF64394**

Parameter	Receptor	Value	Cell Line	Assay	Reference
IC ₅₀	GPR3	0.5 μ M	HEK293	cAMP Accumulation	[8]
IC ₅₀	GPR6	7.9 μ M	HEK293	cAMP Accumulation	[8]
IC ₅₀	GPR12	12 μ M	HEK293	cAMP Accumulation	[8]
pIC ₅₀	GPR3	7.3	Not Specified	Not Specified	[15]
EC ₅₀	GPR3	236 nM	HEK293T	cAMP GloSensor	[7]
IC ₅₀	GPR3	42.9 nM	Not Specified	Basal Activity	[8]

Table 2: Binding Affinity of **AF64394** and its Fluorescent Analog (Compound 45)

Compound	Parameter	Receptor	Value	Assay	Reference
AF64394	pKi	Nluc-GPR3	6.53 \pm 0.20	NanoBRET Competition	[14]
Compound 45	pKd	Nluc-GPR3	6.99	NanoBRET Saturation	[14]
Compound 45	pKd	Nluc-GPR6	Similar to GPR3	NanoBRET Saturation	[14]
Compound 45	pKd	Nluc-GPR12	Similar to GPR3	NanoBRET Saturation	[14]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate characterization of **AF64394**. Below are methodologies for key assays based on published literature. For full, unabridged protocols, please refer to the cited publications.

cAMP Accumulation Assay (GloSensor™ Assay)

This assay is used to measure the inverse agonist activity of **AF64394** by quantifying its effect on intracellular cAMP levels in cells expressing GPR3.

Materials:

- HEK293T cells
- pcDNA3.1 vector containing the GPR3 gene
- GloSensor™ cAMP Reagent (Promega)
- **AF64394**
- Cell culture medium and reagents
- White, opaque 96- or 384-well plates
- Luminometer

Procedure:

- **Cell Culture and Transfection:** Culture HEK293T cells in appropriate medium. Transiently transfect the cells with the GPR3 expression vector using a suitable transfection reagent.
- **Cell Seeding:** After 24-48 hours, harvest the cells and seed them into white, opaque multi-well plates at a predetermined optimal density.
- **GloSensor™ Reagent Equilibration:** On the day of the assay, replace the culture medium with CO₂-independent medium containing the GloSensor™ cAMP Reagent. Incubate the cells for at least 2 hours at room temperature, protected from light, to allow for reagent equilibration.
- **Compound Addition:** Prepare serial dilutions of **AF64394** in the assay buffer. Add the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

- **Luminescence Measurement:** Measure the luminescence of each well using a plate-reading luminometer. For kinetic assays, measurements can be taken at multiple time points. For endpoint assays, a single measurement is taken after a defined incubation period (e.g., 15-30 minutes).
- **Data Analysis:** The luminescence signal is inversely proportional to the level of cAMP. Plot the luminescence signal against the logarithm of the **AF64394** concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ or IC₅₀ value.

NanoBRET™ Ligand Binding Assay

This assay allows for the real-time measurement of ligand binding to GPR3 in living cells. It is particularly useful for determining binding affinity (K_d) and for competition binding assays.

Materials:

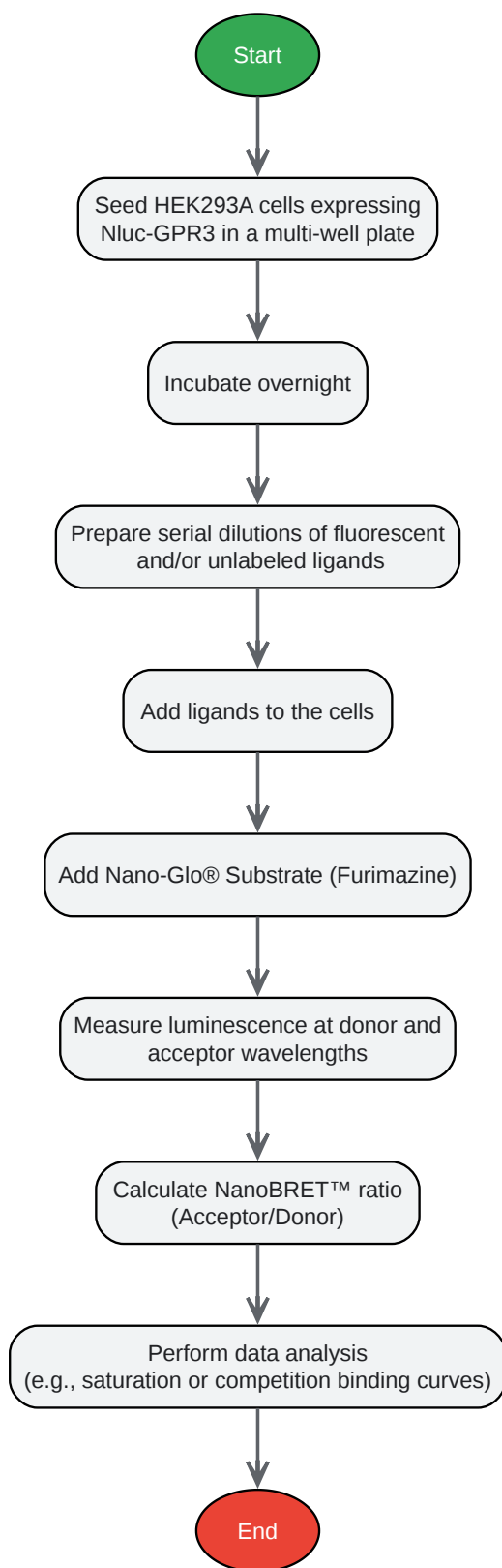
- HEK293A cells stably or transiently expressing N-terminally Nluc-tagged GPR3 (Nluc-GPR3).
- Fluorescently labeled **AF64394** analog (e.g., Compound 45).
- Unlabeled **AF64394** for competition assays.
- NanoBRET™ Nano-Glo® Substrate (Furimazine).
- Assay buffer (e.g., Opti-MEM).
- White, opaque 96- or 384-well plates.
- BRET-capable plate reader.

Procedure:

- **Cell Seeding:** Seed the Nluc-GPR3 expressing cells into white, opaque multi-well plates and allow them to attach overnight.
- **Compound and Substrate Addition:**

- Saturation Binding: Add increasing concentrations of the fluorescently labeled ligand to the cells.
- Competition Binding: Add a fixed concentration of the fluorescent ligand and increasing concentrations of unlabeled **AF64394**.
- Immediately before reading, add the Nano-Glo® Substrate (Furimazine) to all wells.
- BRET Measurement: Measure the luminescence signal at two wavelengths simultaneously: a donor emission wavelength (e.g., 460 nm) and an acceptor emission wavelength (e.g., >610 nm).
- Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
 - For saturation binding, plot the BRET ratio against the fluorescent ligand concentration to determine the K_d and B_{max} .
 - For competition binding, plot the BRET ratio against the unlabeled compound concentration to determine the K_i .

Experimental Workflow for NanoBRET™ Assay



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Caption: A generalized workflow for a NanoBRET™ ligand binding assay.

Synthesis of AF64394

The synthesis of **AF64394** and its analogs has been described in the literature.[1][14] A general synthetic route involves the preparation of the key[3][6][8]triazolo[1,5-a]pyrimidine core, followed by coupling with the appropriate substituted benzylamine. For detailed synthetic procedures, including reagents, reaction conditions, and purification methods, it is recommended to consult the experimental sections of the primary chemical literature.[14][16]

Conclusion

AF64394 is a valuable pharmacological tool for studying the function of GPR3. Its well-characterized mechanism of action as a negative allosteric modulator of dimeric GPR3 provides a clear basis for its inhibitory effects. The availability of detailed experimental protocols, such as those for cAMP and NanoBRET™ assays, enables robust in vitro and cell-based characterization. This technical guide serves as a comprehensive resource for researchers in drug discovery and development who are interested in targeting GPR3 for therapeutic intervention in neurological and metabolic diseases.

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- To cite this document: BenchChem. [AF64394 (CAS Number: 1637300-25-4): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603195#af64394-cas-number-1637300-25-4]

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